molecular formula C18H14N2O5 B4055038 1-(4-morpholinyl)-2-nitroanthra-9,10-quinone

1-(4-morpholinyl)-2-nitroanthra-9,10-quinone

Cat. No.: B4055038
M. Wt: 338.3 g/mol
InChI Key: KZWDMVPWJVJECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-morpholinyl)-2-nitroanthra-9,10-quinone” seems to be a complex organic compound. It appears to contain a morpholine ring, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(4-morpholinyl)-2-nitroanthra-9,10-quinone is a compound that finds its applications in various synthetic and chemical reactivity studies. It serves as a precursor or an active agent in the synthesis of complex organic molecules. For instance, the diastereoselective synthesis of tetrahydroquinolines utilizes a formal [4 + 2] annulation reaction between in situ generated p-quinone methides and nitroalkenes, showcasing the compound's role in facilitating straightforward access to 4-aryl-substituted tetrahydroquinolines under mild conditions with good yields (Wang et al., 2018). Similarly, electrochemical synthesis methods have been developed for 4-morpholino-2-(arylsulfonyl)benzenamines, indicating the compound's versatility in generating biologically significant molecules through green, one-pot procedures (Nematollahi & Esmaili, 2010).

Biological and Pharmacological Applications

While specific direct applications of this compound in biological and pharmacological research were not found in the provided studies, quinones and their derivatives, including morpholino-substituted compounds, often play significant roles in medicinal chemistry. They are involved in the development of anti-cancer agents, indicating potential areas of research for this compound. For example, the preparation of novel precursors targeting the enzyme NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors highlights the ongoing interest in quinone derivatives for therapeutic applications (Shareef & Shareef, 2021).

Environmental and Analytical Chemistry

The study and development of sensors and analytical methods utilizing quinone derivatives further suggest potential research avenues for this compound. For example, modified electrodes for the electrochemical detection of NADH showcase the application of quinone derivatives in developing selective, sensitive analytical tools for biochemical analysis (Harper et al., 2007).

Properties

IUPAC Name

1-morpholin-4-yl-2-nitroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-17-11-3-1-2-4-12(11)18(22)15-13(17)5-6-14(20(23)24)16(15)19-7-9-25-10-8-19/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWDMVPWJVJECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-morpholinyl)-2-nitroanthra-9,10-quinone
Reactant of Route 2
Reactant of Route 2
1-(4-morpholinyl)-2-nitroanthra-9,10-quinone
Reactant of Route 3
Reactant of Route 3
1-(4-morpholinyl)-2-nitroanthra-9,10-quinone
Reactant of Route 4
Reactant of Route 4
1-(4-morpholinyl)-2-nitroanthra-9,10-quinone
Reactant of Route 5
1-(4-morpholinyl)-2-nitroanthra-9,10-quinone
Reactant of Route 6
Reactant of Route 6
1-(4-morpholinyl)-2-nitroanthra-9,10-quinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.